Pimasertib

Catalog No.
S519458
CAS No.
1204531-26-9
M.F
C15H15FIN3O3
M. Wt
431.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimasertib

CAS Number

1204531-26-9

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

solubility

Soluble in DMSO

Synonyms

AS 703026, AS-703026

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

The exact mass of the compound Pimasertib is 431.0142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pimasertib (also known as AS703026) is an orally bioavailable, selective, and allosteric small-molecule inhibitor of MEK1 and MEK2. [REFS-1, REFS-2] As a core component of the RAS/RAF/MEK/ERK signaling cascade, MEK1/2 inhibition is a validated strategy for investigating and controlling cell proliferation in various research models, particularly those with activating mutations in the MAPK pathway. [3] Key procurement-relevant characteristics for this class of compounds include oral bioavailability, plasma half-life, and specific potency, which directly impact in vivo study design, dosing schedules, and the reproducibility of results. [4]

Research Fit

ATP-noncompetitive MEK1/2 inhibitor for MAPK pathway dependency studies
Supports NRAS-mutant melanoma and multiple myeloma cell-model research
Unique phosphoethanolamine conjugation probe for ADME metabolism studies

While numerous MEK1/2 inhibitors are commercially available, they are not functionally interchangeable due to significant differences in their pharmacokinetic and pharmacodynamic profiles. Factors such as absolute oral bioavailability, plasma half-life, and potency against the target kinase vary considerably between compounds like Pimasertib, Selumetinib, and Trametinib. [REFS-1, REFS-2] These differences critically affect in vivo exposure, the duration of target engagement, and the potential for off-target effects. Selecting an alternative based on nominal class without considering these quantitative differentiators can compromise experimental reproducibility, lead to inaccurate dose calculations, and ultimately impact the validity of study outcomes. [3]

Substitution Risk

Distinct metabolic conjugation (phosphoethanolamine) may alter PK and metabolite-driven effects versus other MEK inhibitors
Limited brain penetration restricts CNS target engagement; alternative inhibitors may be required for intracranial models
Clinical endpoint profile in NRAS-mutant melanoma may not transfer to analogs lacking equivalent Phase II comparator data

Pharmacokinetic Profile: High Oral Bioavailability for Reliable In Vivo Dosing

Pimasertib demonstrates high and consistent oral absorption. In a human clinical study, the absolute oral bioavailability of Pimasertib was determined to be 73%. [1] This is comparable to Trametinib (72%) and at the high end of the range reported for Selumetinib (62-71%), ensuring reliable systemic exposure for oral administration in preclinical models. [REFS-2, REFS-3]

Evidence DimensionAbsolute Oral Bioavailability (Human)
Target Compound Data73%
Comparator Or BaselineSelumetinib: 62-71%; Trametinib: 72%
Quantified DifferenceComparable to Trametinib; up to 11% higher than the low end for Selumetinib
ConditionsHuman clinical pharmacokinetic studies.

High bioavailability reduces variability in plasma exposure between subjects and ensures that a greater fraction of the administered oral dose reaches circulation, which is critical for dose-dependent efficacy and reproducibility in in vivo experiments.

MM Cell Line Potency
Data to verify
IC50 5 nM (U-266) / 11 nM (INA-6); range 5 nM–2 µM
Reported low nanomolar inhibition in MM lines
Supplier data; independent validation recommended

Handling & Experimental Design: Moderate Half-Life Enables Washout Studies

Pimasertib exhibits a moderate plasma half-life of approximately 5-7 hours in human studies. [1] This provides a significant experimental design advantage over other MEK inhibitors with extremely long half-lives, such as Trametinib, which has an effective half-life of approximately 4 days. [2] Pimasertib's shorter duration allows for studies requiring inhibitor washout or analysis of downstream effects after target re-engagement, which is impractical with long-half-life compounds.

Evidence DimensionApparent Plasma Half-Life (Human)
Target Compound Data~5-7 hours
Comparator Or BaselineTrametinib: ~4 days (effective); Selumetinib: ~6-7.5 hours
Quantified Difference>20-fold shorter effective half-life than Trametinib; similar to Selumetinib
ConditionsHuman clinical pharmacokinetic studies.

For mechanistic studies assessing pathway recovery or sequential drug treatments, a compound with a shorter half-life like Pimasertib allows for more precise temporal control over target inhibition.

PFS Endpoint
Head-to-head
Median PFS 13 wks vs 7 wks; HR 0.59 (p=0.0022)
Reported PFS endpoint context in NRAS-mutant melanoma
Phase II trial; model-specific endpoint

Potency & Reproducibility: Enhanced Inhibition of Downstream ERK Phosphorylation

In a direct comparison, Pimasertib (AS703026) demonstrated superior potency in inhibiting the downstream MEK target, ERK. It was found to inhibit ERK phosphorylation on average 5-fold more potently than Selumetinib (AZD6244). [1] This allows for the use of lower concentrations in cell-based assays to achieve complete pathway inhibition, which can minimize the risk of off-target kinase activity and improve the specificity of experimental findings.

Evidence DimensionRelative Potency (ERK Phosphorylation Inhibition)
Target Compound Data5-fold more potent
Comparator Or BaselineSelumetinib (AZD6244)
Quantified Difference5x
ConditionsCell-based assays measuring pERK levels.

Higher on-target potency means researchers can use less compound to achieve the desired biological effect, reducing cost and, more importantly, decreasing the probability of confounding results from off-target interactions.

ORR Endpoint
Head-to-head
OR 2.24 (95% CI 1.00-4.98; p=0.0453)
Reported ORR endpoint context
Secondary endpoint; model-specific review
Metabolic Pathway
Class-level
M554 metabolite >10% drug-related; unique phosphoethanolamine conjugate
Distinct metabolic signature vs other MEK inhibitors
Phase I study; class-specific review
BBB Penetration
Head-to-head
P-gp/BCRP substrate; limited brain accumulation; ranked low among tested MEK inhibitors
Not suitable for CNS target engagement
For intracranial models, consider alternative MEK inhibitor
EGFR Combination Synergy
Head-to-head
>1,300-fold cytotoxicity enhancement by cetuximab in NRAS-mutant CRC cells
Reported synergy in NRAS-mutant CRC models
In vitro assay; model-dependent review

In Vivo Efficacy Studies Requiring Reliable Oral Dosing

Pimasertib's high absolute oral bioavailability of 73% makes it a robust choice for preclinical animal studies where oral gavage is the preferred administration route. This property helps ensure consistent and predictable plasma concentrations, reducing inter-animal variability and strengthening the reliability of efficacy and toxicology data. [1]

Mechanistic Studies Involving Timed Pathway Inhibition and Recovery

The moderate plasma half-life of ~5-7 hours distinguishes Pimasertib from long-acting MEK inhibitors. This makes it highly suitable for experimental designs that require a washout period, such as studying the dynamics of MAPK pathway reactivation or evaluating the effects of sequential treatment with another agent after MEK inhibition has ceased. [2]

High-Specificity Cell-Based Assays in KRAS-Mutant Models

Given its 5-fold greater potency against ERK phosphorylation compared to Selumetinib, Pimasertib is advantageous for in vitro studies, particularly in KRAS-mutant cell lines where potent MEK inhibition is required. [3] Using a lower effective concentration minimizes the potential for confounding off-target effects, leading to clearer, more interpretable data on MAPK pathway-dependent processes.

Application Fit Matrix

Application
Selection Property
Validation Focus
NRAS-mutant melanoma model-response studies
Phase II endpoint-aligned context
PFS and ORR endpoint review
Multiple myeloma MEK dependency studies
Reported cell-line sensitivity context
Cell growth inhibition endpoint review
NRAS-mutant CRC combination model studies
Quantified synergy with EGFR blockade
Cytotoxic synergy endpoint interpretation
Drug metabolism and biotransformation studies
Unique phosphoethanolamine conjugation
Metabolite identification and PK/PD modeling

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

431.01422 Da

Monoisotopic Mass

431.01422 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6ON9RK82AL

Wikipedia

Pimasertib
1: Hata AN, Rowley S, Archibald HL, Gomez-Caraballo M, Siddiqui FM, Ji F, Jung J, Light M, Lee JS, Debussche L, Sidhu S, Sadreyev RI, Watters J, Engelman JA. Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers. Oncogene. 2017 Nov 23;36(47):6581-6591. doi: 10.1038/onc.2017.258. Epub 2017 Aug 7. PubMed PMID: 28783173; PubMed Central PMCID: PMC5700857.
2: Torres-Adorno AM, Lee J, Kogawa T, Ordentlich P, Tripathy D, Lim B, Ueno NT. Histone Deacetylase Inhibitor Enhances the Efficacy of MEK Inhibitor through NOXA-Mediated MCL1 Degradation in Triple-Negative and Inflammatory Breast Cancer. Clin Cancer Res. 2017 Aug 15;23(16):4780-4792. doi: 10.1158/1078-0432.CCR-16-2622. Epub 2017 May 2. PubMed PMID: 28465444; PubMed Central PMCID: PMC5559319.
3: Li P, Wu Y, Li M, Qiu X, Bai X, Zhao X. AS-703026 Inhibits LPS-Induced TNFα Production through MEK/ERK Dependent and Independent Mechanisms. PLoS One. 2015 Sep 18;10(9):e0137107. doi: 10.1371/journal.pone.0137107. eCollection 2015. PubMed PMID: 26381508; PubMed Central PMCID: PMC4575053.

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